Cas no 804555-01-9 (3-bromo-1-(3-chlorophenyl)pyrrolidin-2-one)

3-bromo-1-(3-chlorophenyl)pyrrolidin-2-one Chemical and Physical Properties
Names and Identifiers
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- 3-bromo-1-(3-chlorophenyl)pyrrolidin-2-one
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3-bromo-1-(3-chlorophenyl)pyrrolidin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-101033-0.1g |
3-bromo-1-(3-chlorophenyl)pyrrolidin-2-one |
804555-01-9 | 95% | 0.1g |
$232.0 | 2023-10-28 | |
Enamine | EN300-101033-0.5g |
3-bromo-1-(3-chlorophenyl)pyrrolidin-2-one |
804555-01-9 | 95% | 0.5g |
$524.0 | 2023-10-28 | |
Enamine | EN300-101033-0.05g |
3-bromo-1-(3-chlorophenyl)pyrrolidin-2-one |
804555-01-9 | 95% | 0.05g |
$155.0 | 2023-10-28 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00979652-1g |
3-Bromo-1-(3-chlorophenyl)pyrrolidin-2-one |
804555-01-9 | 98% | 1g |
¥5010.0 | 2024-04-18 | |
Enamine | EN300-101033-5.0g |
3-bromo-1-(3-chlorophenyl)pyrrolidin-2-one |
804555-01-9 | 95% | 5g |
$1945.0 | 2023-06-10 | |
Chemenu | CM387970-5g |
3-bromo-1-(3-chlorophenyl)pyrrolidin-2-one |
804555-01-9 | 95%+ | 5g |
$1289 | 2024-07-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN4998-5 G |
3-bromo-1-(3-chlorophenyl)pyrrolidin-2-one |
804555-01-9 | 95% | 5g |
¥ 8,639.00 | 2021-05-07 | |
1PlusChem | 1P019YTC-250mg |
3-bromo-1-(3-chlorophenyl)pyrrolidin-2-one |
804555-01-9 | 95% | 250mg |
$465.00 | 2025-03-04 | |
Enamine | EN300-101033-1g |
3-bromo-1-(3-chlorophenyl)pyrrolidin-2-one |
804555-01-9 | 95% | 1g |
$671.0 | 2023-10-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN4998-100mg |
3-bromo-1-(3-chlorophenyl)pyrrolidin-2-one |
804555-01-9 | 95% | 100mg |
¥943.0 | 2024-04-17 |
3-bromo-1-(3-chlorophenyl)pyrrolidin-2-one Related Literature
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Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
Additional information on 3-bromo-1-(3-chlorophenyl)pyrrolidin-2-one
Professional Introduction to 3-bromo-1-(3-chlorophenyl)pyrrolidin-2-one (CAS No. 804555-01-9)
3-bromo-1-(3-chlorophenyl)pyrrolidin-2-one, identified by its CAS number 804555-01-9, is a significant compound in the field of pharmaceutical chemistry. This heterocyclic molecule has garnered attention due to its structural features and potential applications in drug discovery and medicinal chemistry. The presence of both bromo and chloro substituents on the aromatic ring, coupled with the pyrrolidinone core, makes it a versatile scaffold for further chemical modifications and biological evaluations.
The compound's structure is characterized by a six-membered lactam ring fused with a pyrrolidine moiety. The bromine atom at the 3-position and the chlorine atom at the 3-position of the phenyl ring introduce electrophilic centers, which are conducive for various chemical reactions such as cross-coupling, nucleophilic substitution, and metal-catalyzed transformations. These features make 3-bromo-1-(3-chlorophenyl)pyrrolidin-2-one a valuable intermediate in the synthesis of more complex molecules.
In recent years, there has been a surge in research focusing on developing novel heterocyclic compounds with potential therapeutic effects. The pyrrolidinone scaffold, in particular, has been extensively studied for its role in various biological processes. Compounds containing this moiety have shown promise in treating neurological disorders, inflammation, and infectious diseases. The introduction of halogenated aromatic rings further enhances the pharmacological profile by improving metabolic stability and binding affinity to biological targets.
One of the most compelling aspects of 3-bromo-1-(3-chlorophenyl)pyrrolidin-2-one is its utility as a building block in medicinal chemistry. Researchers have leveraged its structural framework to develop new analogs with enhanced pharmacokinetic properties. For instance, studies have demonstrated that modifications at the bromo and chloro positions can significantly alter the compound's solubility, bioavailability, and target specificity. These findings highlight the importance of careful structural optimization in drug development.
The compound has also been explored in the context of enzyme inhibition studies. The pyrrolidinone ring can interact with various enzymatic active sites, making it an attractive candidate for developing inhibitors targeting key therapeutic enzymes. Recent publications have reported the synthesis of derivatives of 3-bromo-1-(3-chlorophenyl)pyrrolidin-2-one that exhibit potent inhibitory activity against enzymes involved in cancer metabolism and inflammation pathways. These studies underscore the compound's potential as a lead molecule for drug discovery programs.
Another area where this compound has shown promise is in the development of antimicrobial agents. The structural features of 3-bromo-1-(3-chlorophenyl)pyrrolidin-2-one make it a suitable candidate for designing molecules that can disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Preliminary screenings have indicated that certain derivatives exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This finding is particularly relevant in light of the growing concern over antibiotic resistance.
The synthetic methodologies for preparing 3-bromo-1-(3-chlorophenyl)pyrrolidin-2-one have also been refined over time. Modern synthetic approaches often involve multi-step reactions starting from readily available precursors such as benzoyl chloride and ammonia derivatives. Advanced techniques like palladium-catalyzed cross-coupling reactions have been employed to introduce the bromo and chloro substituents efficiently. These advancements have not only improved yield but also reduced the environmental impact of the synthesis process.
In conclusion, 3-bromo-1-(3-chlorophenyl)pyrrolidin-2-one (CAS No. 804555-01-9) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent scaffold for developing new drugs targeting various diseases. Ongoing research continues to uncover novel applications and synthetic strategies for this compound, reinforcing its importance in medicinal chemistry.
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